5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
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Overview
Description
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonyl chloride group. It is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and chlorosulfonic acid for the sulfonylation step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce various arylated thiophene compounds.
Scientific Research Applications
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of novel materials with specific electronic properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful for labeling and modifying biological molecules in chemical biology studies .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride: A closely related compound with similar reactivity and applications.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another compound used in material science for its electronic properties.
Uniqueness
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to its combination of a bromine atom, a dioxolane ring, and a sulfonyl chloride group. This combination provides a versatile platform for various chemical modifications and applications in different research fields.
Properties
Molecular Formula |
C7H6BrClO4S2 |
---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2 |
InChI Key |
BXPKSFUNAAWXPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(SC(=C2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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